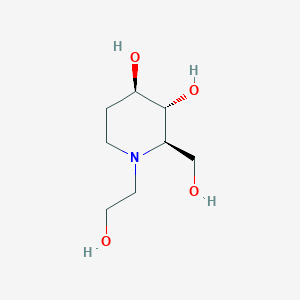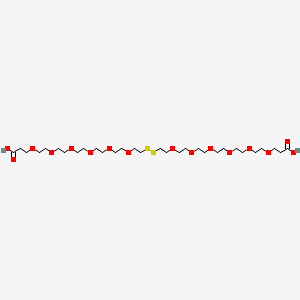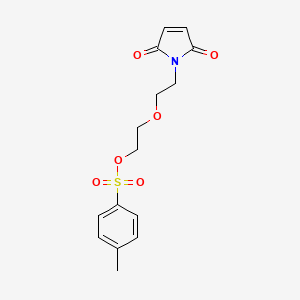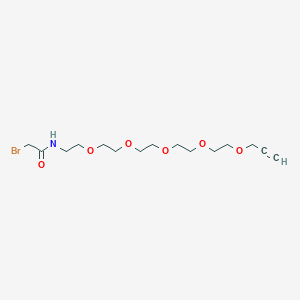
Biotin-PEG24-Acid
Descripción general
Descripción
Biotin-PEG24-Acid is a useful research compound. Its molecular formula is C61H117N3O28S and its molecular weight is 1372.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Biotin-PEG24-Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Biotin-PEG24-Acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biosensor Applications : Biotin-PEG24-Acid has been used in the development of biosensors. For instance, biotin surface functionalized hydrophilic non-water-soluble biocompatible poly(lactic acid) (PLA) nanofibers were created for potential use as biosensors. The incorporation of PLA-b-PEG block copolymers not only decreased fiber diameters but also dramatically increased the amount of biotin available at the fiber surface, enabling avidin binding. This has potential applications in point-of-care diagnostics (González et al., 2016).
Drug Delivery Systems : Biotin-PEG24-Acid plays a significant role in the development of pharmaceutical carriers. It has been used to modify liposomes and micelles, creating targeted, long-circulating nanocarriers capable of responding to stimuli like decreased pH values in tumors or infarcts. These nanocarriers can selectively eliminate cancer cells by enhancing cancer cell uptake via receptor-mediated endocytosis and releasing anticancer drugs in a targeted manner (Sawant et al., 2006).
Nanotechnology in Medicine : Biotin-PEG24-Acid is instrumental in creating hybrid materials combining biological and synthetic elements. It has been used for the self-assembly of biological-cell–synthetic-microparticle hybrids. Cells can be surface functionalized with biotin, and microparticles engineered with a biotin-enriched surface can then be bound to the biotinylated cell surface with avidin as a bridging protein. This approach has significant implications for tissue engineering and the development of intelligent biosynthetic devices (Krishnamachari et al., 2008).
Bioconjugation and Protein Resistance : Biotin-PEG24-Acid has been studied for its potential in bioconjugation and protein resistance. Research has shown that long PEG chains can be used to install functional biomolecules, while short PEG chains serve as a protective layer to suppress nonspecific protein adsorption. This can enhance the recognition capacity of biomolecules (Du et al., 2018).
Surface Engineering : The biotin-PEG24-Acid has been utilized in surface engineering to create biomimetic surfaces. This involves interactions between the biotin end group and proteins like avidin, which allows for rapid surface engineering in aqueous media. Such engineered surfaces interact with cell surface molecules and generate beneficial responses, as demonstrated in studies involving the integration of peptides that facilitate cell attachment and spreading (Cannizzaro et al., 1998).
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H117N3O28S/c65-58(4-2-1-3-57-60-56(55-93-57)63-61(68)64-60)62-6-8-70-10-12-72-14-16-74-18-20-76-22-24-78-26-28-80-30-32-82-34-36-84-38-40-86-42-44-88-46-48-90-50-52-92-54-53-91-51-49-89-47-45-87-43-41-85-39-37-83-35-33-81-31-29-79-27-25-77-23-21-75-19-17-73-15-13-71-11-9-69-7-5-59(66)67/h56-57,60H,1-55H2,(H,62,65)(H,66,67)(H2,63,64,68)/t56-,57-,60-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKCSORFFNBMQV-ARCIYZCHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H117N3O28S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1372.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Biotin-PEG24-Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate oxalate](/img/structure/B8024906.png)
![5-Azaspiro[3.5]nonan-8-ol hydrochloride](/img/structure/B8024910.png)

![5-[(tert-butoxy)carbonyl]-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B8024917.png)
![1-[2-(Trifluoromethoxy)benzenesulfonyl]piperidin-3-amine hydrochloride](/img/structure/B8024926.png)








